molecular formula C12H10N2S2 B2369357 Naphthalene-1,4-dithiocarboxamide CAS No. 1347815-21-7

Naphthalene-1,4-dithiocarboxamide

Cat. No.: B2369357
CAS No.: 1347815-21-7
M. Wt: 246.35
InChI Key: RMVWFHNLLYPEGN-UHFFFAOYSA-N
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Description

Naphthalene-1,4-dithiocarboxamide, also known as 1,4-Naphthalenedicarbothioamide, is an organic compound with the molecular formula C12H10N2S2. It is characterized by the presence of two thiocarboxamide groups attached to a naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-1,4-dithiocarboxamide typically involves the reaction of naphthalene-1,4-diamine with carbon disulfide in the presence of a base. The reaction proceeds through the formation of intermediate thiourea derivatives, which are subsequently converted to the desired dithiocarboxamide product .

Industrial Production Methods: Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,4-dithiocarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphthalene-1,4-dithiocarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-microbial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalene-1,4-dithiocarboxamide involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction disrupts normal cellular processes and can result in various biological effects .

Comparison with Similar Compounds

  • Naphthalene-1-thiocarboxamide
  • Naphthalene-2,3-dithiocarboxamide
  • Naphthalene-1,4-dicarboxamide

Comparison: Naphthalene-1,4-dithiocarboxamide is unique due to the presence of two thiocarboxamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, Naphthalene-1-thiocarboxamide has only one thiocarboxamide group, resulting in different reactivity and applications.

Properties

IUPAC Name

naphthalene-1,4-dicarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c13-11(15)9-5-6-10(12(14)16)8-4-2-1-3-7(8)9/h1-6H,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVWFHNLLYPEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=S)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347815-21-7
Record name 1347815-21-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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